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molecular formula C11H19N3O B8578813 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine

3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine

Cat. No. B8578813
M. Wt: 209.29 g/mol
InChI Key: QCHHKUYJOJEKBO-UHFFFAOYSA-N
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Patent
US04490533

Procedure details

N-[3-(6-dimethylaminomethyl-2-pyridyloxy) propyl]formamide (2.7 g, 0.013 mol) is added to a solution of 85% potassium hydroxide pellets (3.0 g) dissolved in methanol (30 ml) and heated at gentle reflux for 21 hours. The reaction is cooled, diluted with diethyl ether (30 ml), the precipitated salts filtered, and the solvent removed under vacuum. The residue is dissolved in water and the product exhaustively extracted into ethanol/chloroform, dried and evaporated to give 2.1 g of pure product.
Name
N-[3-(6-dimethylaminomethyl-2-pyridyloxy) propyl]formamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH2:14][NH:15]C=O)[CH:8]=[CH:7][CH:6]=1)[CH3:3].[OH-].[K+]>CO.C(OCC)C>[CH3:1][N:2]([CH2:4][C:5]1[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH:8]=[CH:7][CH:6]=1)[CH3:3] |f:1.2|

Inputs

Step One
Name
N-[3-(6-dimethylaminomethyl-2-pyridyloxy) propyl]formamide
Quantity
2.7 g
Type
reactant
Smiles
CN(C)CC1=CC=CC(=N1)OCCCNC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated salts filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the product exhaustively extracted into ethanol/chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=CC(=N1)OCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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